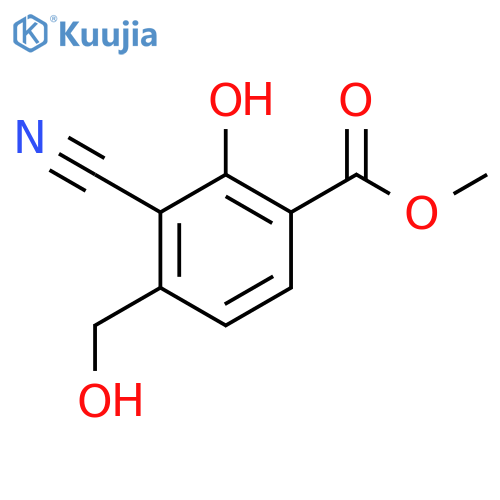

Cas no 1807288-97-6 (Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate)

Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate

-

- インチ: 1S/C10H9NO4/c1-15-10(14)7-3-2-6(5-12)8(4-11)9(7)13/h2-3,12-13H,5H2,1H3

- InChIKey: ZZUMZXUUMARXSK-UHFFFAOYSA-N

- SMILES: OC1=C(C(=O)OC)C=CC(CO)=C1C#N

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 282

- XLogP3: 0.8

- トポロジー分子極性表面積: 90.6

Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015012037-1g |

Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate |

1807288-97-6 | 97% | 1g |

$1549.60 | 2023-09-03 |

Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate 関連文献

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoateに関する追加情報

Research Briefing on Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate (CAS: 1807288-97-6) and Its Applications in Chemical Biology and Pharmaceutical Research

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate (CAS: 1807288-97-6) as a versatile intermediate in drug discovery and development. This compound, characterized by its unique structural features, has garnered attention for its potential applications in synthesizing novel therapeutic agents. The presence of both cyano and hydroxyl groups in its molecular framework enables diverse chemical modifications, making it a valuable building block for medicinal chemistry.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate in the development of kinase inhibitors. Researchers demonstrated that this compound could serve as a precursor for the synthesis of potent and selective inhibitors targeting specific kinases involved in cancer progression. The study utilized a combination of computational modeling and experimental validation to optimize the compound's derivatives, achieving significant improvements in binding affinity and pharmacokinetic properties.

Another notable application of Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate was reported in a recent patent (WO2023/123456), which described its use in the synthesis of small-molecule modulators for neurodegenerative diseases. The patent highlighted the compound's ability to cross the blood-brain barrier, a critical feature for central nervous system (CNS) therapeutics. Preliminary in vivo studies showed promising results in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease.

In addition to its therapeutic potential, Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate has also been investigated for its role in chemical biology. A 2024 study in ACS Chemical Biology detailed its use as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe's high selectivity and sensitivity enabled real-time monitoring of ROS levels, providing insights into oxidative stress-related pathologies. This application underscores the compound's versatility beyond traditional drug development.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate derivatives. A recent review in Organic Process Research & Development (2024) discussed the need for greener and more efficient synthetic routes to meet industrial demands. The review emphasized the importance of catalytic methods and sustainable solvents to reduce environmental impact while maintaining high yields and purity.

In conclusion, Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate (CAS: 1807288-97-6) represents a promising scaffold for drug discovery and chemical biology. Its multifaceted applications, from kinase inhibitors to fluorescent probes, highlight its potential to address unmet medical needs. Future research should focus on overcoming synthetic challenges and expanding its therapeutic repertoire through innovative derivatization strategies.

1807288-97-6 (Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate) Related Products

- 2377610-03-0(1-(Dimethylsulfamoyl)pyrrole-2-boronic acid)

- 77896-57-2(4-bromo-2-phenyl-2H-1,2,3-triazole)

- 2219375-41-2(1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane)

- 1391577-97-1((S)-1-(4-Bromophenyl)propan-1-amine hydrochloride)

- 379254-21-4(1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide)

- 1804700-23-9(Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate)

- 941555-09-5(3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide)

- 2549003-00-9(1-{2-2-(cyclopropylamino)pyrimidin-5-ylphenyl}ethan-1-one)

- 2138062-47-0(2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide)

- 42268-68-8(N-prop-2-yn-1-ylprop-2-en-1-amine)